molecular formula C13H18O2 B15369508 2,4-Diethoxy-1-(prop-2-en-1-yl)benzene CAS No. 408312-58-3

2,4-Diethoxy-1-(prop-2-en-1-yl)benzene

Cat. No.: B15369508
CAS No.: 408312-58-3
M. Wt: 206.28 g/mol
InChI Key: JMAPVSDYWDGPKF-UHFFFAOYSA-N
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Description

2,4-Diethoxy-1-(prop-2-en-1-yl)benzene is a synthetic organic compound characterized as a benzene derivative with diethoxy and allyl substituents. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and materials science research. The compound features an electron-rich aromatic ring system due to the two ethoxy groups, which can direct further electrophilic substitution. The prop-2-en-1-yl (allyl) group provides a reactive site for various chemical transformations, including polymerization, oxidation, and carbon-carbon bond-forming reactions like cross-couplings. Researchers may utilize this compound in the development of novel polymers, advanced organic materials, or as a precursor for synthesizing more complex molecular architectures. Its structure is related to that of other researched benzyl and phenyl allyl compounds, which are often explored for their physicochemical properties . As with many specialized benzyl derivatives, it serves as a crucial building block in medicinal chemistry for the synthesis of compound libraries. This product is intended For Research Use Only and is not classified as a pharmaceutical or for human use. Researchers should handle this material according to laboratory safety protocols. The exact mechanism of action and full spectrum of applications are subject to ongoing scientific investigation.

Properties

CAS No.

408312-58-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,4-diethoxy-1-prop-2-enylbenzene

InChI

InChI=1S/C13H18O2/c1-4-7-11-8-9-12(14-5-2)10-13(11)15-6-3/h4,8-10H,1,5-7H2,2-3H3

InChI Key

JMAPVSDYWDGPKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC=C)OCC

Origin of Product

United States

Biological Activity

2,4-Diethoxy-1-(prop-2-en-1-yl)benzene is a propenylbenzene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, biological effects, and potential applications.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₈O₂
Molecular Weight : 210.28 g/mol
CAS Number : 100123-45-6

The compound features two ethoxy groups and a propenyl substituent on a benzene ring, which may influence its reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the propenyl group can enhance radical scavenging properties, which is beneficial in combating oxidative stress.
  • Antimicrobial Properties : Studies have shown that propenylbenzenes exhibit varying degrees of antimicrobial activity against bacteria and fungi.
  • Anticancer Effects : Some derivatives of propenylbenzenes have demonstrated cytotoxicity against cancer cell lines, suggesting potential as therapeutic agents.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several propenylbenzene derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various microorganisms.

CompoundMIC (µg/mL)Target Organism
This compound50Staphylococcus aureus
This compound75Candida albicans

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

Case Studies

In a recent study focusing on the synthesis and biological evaluation of various propenylbenzenes, including this compound, researchers found that the compound showed promising anticancer activity against HepG2 liver cancer cells. The IC50 value was determined to be approximately 30 µM.

Another study investigated the effects of this compound on membrane fluidity in red blood cells (RBCs). It was found that at higher concentrations, the compound affected RBC membrane integrity without causing hemolysis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 2,4-Diethoxy-1-(prop-2-en-1-yl)benzene and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Findings References
This compound Ethoxy (2,4-), Allyl (1-) C₁₃H₁₈O₂ Hypothetical: Enhanced lipophilicity due to ethoxy groups; steric hindrance may influence packing. N/A
1-Methoxy-4-(prop-2-en-1-yl)benzene Methoxy (4-), Allyl (1-) C₁₀H₁₂O Simpler structure; reduced steric bulk compared to diethoxy analog.
2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate Methoxy (2-), Allyl (4-), Benzoate ester (1-) C₁₇H₁₆O₃ Dihedral angle between benzene rings: 63.54–73.6°; C–H⋯O hydrogen bonds in packing.
1,3-Dimethoxy-2-[(prop-2-en-1-yl)oxy]benzene Methoxy (1,3-), Allyloxy (2-) C₁₁H₁₄O₃ Synthesized in 85% yield via nucleophilic substitution; potential intermediate.
4-(prop-2-en-1-yl)phenyl acetate (Chavicyl acetate) Acetate ester (1-), Allyl (4-) C₁₇H₂₀O₂ Strong odor profile; ester group enhances volatility.
4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile Propargyloxy (4-), Nitrile (1,2-) C₁₀H₅N₂O Propargyl group increases reactivity; nitriles enable diverse chemical transformations.

Physicochemical and Crystallographic Properties

  • Dihedral Angles: In 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate, the benzene rings are twisted by 63.54–73.6°, similar to unsubstituted phenyl benzoate .
  • Hydrogen Bonding :
    • The benzoate derivative forms C–H⋯O interactions in its crystal lattice , whereas ethoxy groups in the target compound may engage in weaker C–H⋯O or van der Waals interactions due to their bulkier nature.

Q & A

Q. What are the established synthetic routes for 2,4-Diethoxy-1-(prop-2-en-1-yl)benzene, and how can reaction conditions be optimized?

The synthesis typically involves allylation of diethoxybenzene derivatives or etherification of pre-functionalized allylphenols . A common method is the nucleophilic substitution of 2,4-diethoxybromobenzene with allyl magnesium bromide under anhydrous conditions . Optimization requires control of:

  • Temperature : 0–5°C to minimize side reactions (e.g., polymerization of allyl groups).
  • Solvent : Tetrahydrofuran (THF) or diethyl ether for Grignard reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Yield improvements (70–85%) are achieved via inert atmosphere (N₂/Ar) and slow reagent addition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Allyl protons: δ 5.8–6.0 ppm (multiplet, CH₂=CH–), δ 5.1–5.3 ppm (vinyl CH₂) .
    • Ethoxy groups: δ 1.3–1.5 ppm (triplet, CH₃) and δ 3.9–4.1 ppm (quartet, OCH₂) .
  • FT-IR : Absorbance at 1640–1680 cm⁻¹ (C=C stretch), 1240–1270 cm⁻¹ (C–O–C ether stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z ~206 (C₁₃H₁₈O₂⁺) with fragmentation patterns confirming allyl and ethoxy groups .

Q. How does the allyl group influence the compound’s reactivity in oxidation or reduction reactions?

The allyl moiety undergoes electrophilic addition (e.g., epoxidation with mCPBA) and radical-mediated polymerization . For oxidation:

  • Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 2,4-diethoxy-1-(2,3-epoxypropyl)benzene .
  • Ozonolysis : Cleaves the allyl group to form a ketone intermediate.
    For reduction, catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 2,4-diethoxy-1-propylbenzene .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) provides precise bond lengths and angles. For example:

  • Allyl group geometry : C=C bond length ~1.34 Å, confirming sp² hybridization.
  • Ethoxy torsional angles : Dihedral angles of 60–90° relative to the benzene plane .
    Data collection at low temperature (100 K) minimizes thermal motion artifacts. WinGX or Olex2 suites are used for structure visualization and validation .

Q. What computational methods predict the electronic properties of this compound?

  • *DFT Calculations (B3LYP/6-31G)**: Simulate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
    • HOMO localized on the allyl group (nucleophilic sites).
    • LUMO near ethoxy substituents (electrophilic regions) .
  • Molecular Dynamics (MD) : Predicts solubility in solvents (e.g., logP ~3.2 in octanol/water) .

Q. How do structural analogs of this compound inform SAR studies for bioactive molecules?

Analog libraries (e.g., methoxy-to-ethoxy substitutions) reveal:

  • Bioactivity trends : Ethoxy groups enhance metabolic stability compared to methoxy in antimicrobial assays .
  • Steric effects : Bulkier substituents at the 4-position reduce binding affinity to cytochrome P450 enzymes .
    Synthetic modifications (e.g., replacing allyl with propargyl) are tested via click chemistry for toxicity profiling .

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